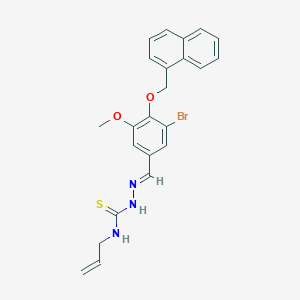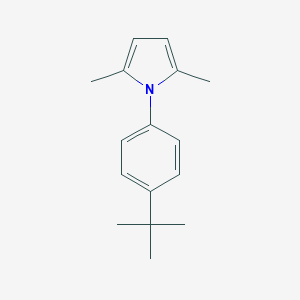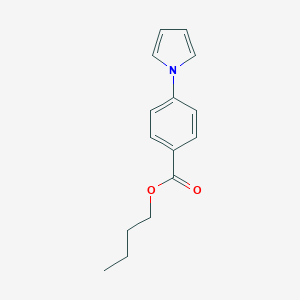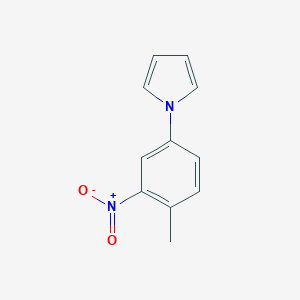
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a methoxy group, and a naphthalene moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a suitable aromatic precursor, followed by methoxylation and the introduction of the naphthalene moiety. The final step involves the condensation of the intermediate with N-(prop-2-en-1-yl)hydrazinecarbothioamide under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize yield and purity.
化学反应分析
Types of Reactions
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (2E)-2-[3-bromo-5-methoxy-4-(phenylmethoxy)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Uniqueness
The presence of the naphthalene moiety in 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H22BrN3O2S |
|---|---|
分子量 |
484.4 g/mol |
IUPAC 名称 |
1-[(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C23H22BrN3O2S/c1-3-11-25-23(30)27-26-14-16-12-20(24)22(21(13-16)28-2)29-15-18-9-6-8-17-7-4-5-10-19(17)18/h3-10,12-14H,1,11,15H2,2H3,(H2,25,27,30)/b26-14+ |
InChI 键 |
OSRJFNCQIDOEEU-VULFUBBASA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=CC3=CC=CC=C32 |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Br)OCC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine](/img/structure/B313434.png)


![2-(3-bromophenoxy)-N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B313438.png)
![N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B313441.png)
![2-hydroxy-N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B313443.png)
![N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B313444.png)
![N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B313446.png)
![N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-CYANOACETOHYDRAZIDE](/img/structure/B313448.png)
![5-{[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313449.png)
![(5E)-5-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313451.png)
![N'-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B313453.png)
![6-chloro-N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B313455.png)
